molecular formula C10H8N2O2 B15319974 2-(Quinoxalin-2-yl)acetic acid

2-(Quinoxalin-2-yl)acetic acid

Katalognummer: B15319974
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: PNKNUVIFAWXTPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Quinoxalin-2-yl)acetic acid is a heterocyclic compound featuring a quinoxaline ring attached to an acetic acid moiety. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinoxalin-2-yl)acetic acid typically involves the condensation of o-phenylenediamine with glyoxylic acid or its derivatives under acidic conditions. This reaction forms the quinoxaline ring, which is then functionalized to introduce the acetic acid group. The reaction conditions often include the use of acetic acid as a solvent and a catalyst to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Quinoxalin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-(Quinoxalin-2-yl)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Quinoxalin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in microbial metabolism, making it effective against certain pathogens. The acetic acid moiety enhances the compound’s solubility and facilitates its transport within biological systems .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Quinoxalin-2-yl)acetic acid is unique due to its combination of the quinoxaline ring and acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Eigenschaften

Molekularformel

C10H8N2O2

Molekulargewicht

188.18 g/mol

IUPAC-Name

2-quinoxalin-2-ylacetic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2,(H,13,14)

InChI-Schlüssel

PNKNUVIFAWXTPU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.